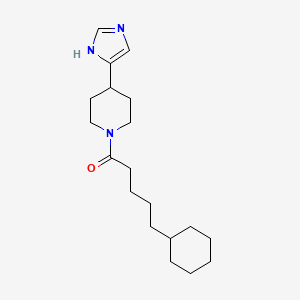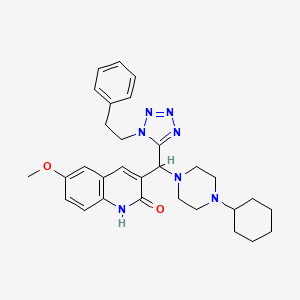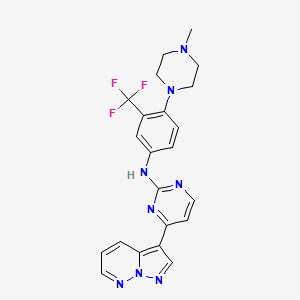
GW779439X
Übersicht
Beschreibung
GW779439X ist eine Pyrazolopyridazin-Verbindung, die als Inhibitor der Staphylococcus aureus PASTA-Kinase Stk1 identifiziert wurde. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Aktivität von Beta-Lactam-Antibiotika gegen verschiedene Methicillin-resistente Staphylococcus aureus (MRSA) und Methicillin-sensitive Staphylococcus aureus (MSSA) Isolate zu potenzieren, erhebliche Aufmerksamkeit erregt . Zusätzlich ist bekannt, dass this compound die Aurora-Kinase A (AURKA) hemmt und Apoptose über den Caspase-3/7-Weg induziert .
Wissenschaftliche Forschungsanwendungen
GW779439X hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als chemische Sonde zur Untersuchung von Kinaseinhibition und Antibiotika-Potenzierung verwendet.
Biologie: In der Zellbiologieforschung eingesetzt, um die Zellzyklusregulation und Apoptose zu untersuchen.
Medizin: Potenzieller Therapeutikum zur Behandlung von Infektionen, die durch MRSA und MSSA verursacht werden.
Industrie: In der Entwicklung neuer antimikrobieller Mittel und Kinaseinhibitoren eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere Mechanismen:
Inhibition der Staphylococcus aureus PASTA-Kinase Stk1: Diese Inhibition stört die Synthese der bakteriellen Zellwand und potenziert die Aktivität von Beta-Lactam-Antibiotika.
Inhibition der Aurora-Kinase A (AURKA): Diese Inhibition führt zu einem Zellzyklusarrest und zur Induktion von Apoptose über den Caspase-3/7-Weg.
Potenzierung von Beta-Lactam-Antibiotika: Erhöht die Wirksamkeit von Antibiotika gegen resistente Bakterienstämme.
Wirkmechanismus
Target of Action
GW779439X, also known as TCMDC-138687, N-(4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, is a kinase inhibitor . It primarily targets the Stk1 kinase , a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase in Staphylococcus aureus . It also inhibits AURKA , a member of the Aurora Kinase family, and CDK , a cyclin-dependent kinase.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to various β-lactam antibiotics through inhibition of the PASTA kinase Stk1 . It also induces apoptosis by the caspases 3/7 pathway as an AURKA inhibitor .
Biochemical Pathways
The inhibition of Stk1 by this compound potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . This suggests that this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics. The induction of apoptosis via the caspases 3/7 pathway indicates that this compound also influences cell death pathways .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the potentiation of β-lactam antibiotics against various MRSA and MSSA isolates, with some even crossing the breakpoint from resistant to sensitive . It also induces apoptosis in cells via the caspases 3/7 pathway .
Action Environment
It’s worth noting that the presence and orientation of this compound’s methylpiperazine moiety was crucial for robust biochemical and microbiologic activity . This suggests that the molecular structure of this compound plays a significant role in its action and efficacy.
Biochemische Analyse
Biochemical Properties
GW779439X has been identified as an inhibitor of the S. aureus PASTA kinase Stk1 . It interacts with this enzyme, leading to biochemical inhibition . The compound also potentiates the activity of β-lactam antibiotics against various MRSA and MSSA isolates .
Cellular Effects
In cellular processes, this compound has shown to have growth inhibition effects on the AGP-01 cell line . It significantly blocks the cell cycle at the G0/G1 phase and sub-G1 phase . Furthermore, this compound significantly decreases expression levels of genes involved in proliferation progression (c-MYC, NRAS, and CDC25A) and increases expression levels of genes involved in cell cycle blocking (CDKN1A and TP53) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a kinase inhibitor . It biochemically inhibits Stk1 , a mycobacterial Ser/Thr kinase . This inhibition is believed to cause a conformational change in the PknB P-loop, a region frequently observed to undergo conformational changes in other related kinases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GW779439X beinhaltet die Bildung eines Pyrazolopyridazin-Kerns. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung des Pyrazolopyridazin-Ringsystems und die anschließende Funktionalisierung umfassen, um die gewünschte biologische Aktivität zu erreichen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der verfügbaren Literatur nicht explizit beschrieben. Typischerweise werden solche Verbindungen durch mehrstufige organische Syntheseverfahren in spezialisierten chemischen Produktionsstätten hergestellt. Diese Prozesse beinhalten strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GW779439X unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Inhibitionsreaktionen: This compound hemmt biochemisch die Staphylococcus aureus PASTA-Kinase Stk1.
Potenzierungsreaktionen: Die Verbindung potenziert die Aktivität von Beta-Lactam-Antibiotika gegen MRSA und MSSA-Isolate.
Apoptoseinduktion: This compound induziert Apoptose über den Caspase-3/7-Weg.
Häufige Reagenzien und Bedingungen
Inhibitionsreaktionen: Typischerweise in vitro mit Konzentrationen um 2 Mikromolar durchgeführt.
Potenzierungsreaktionen: Durchgeführt mit Beta-Lactam-Antibiotika wie Ceftarolin und Oxacillin.
Apoptoseinduktion: Umfasst Zellkulturbedingungen mit Konzentrationen um 1 Mikromolar.
Hauptprodukte gebildet
Inhibitionsreaktionen: Inhibition der Staphylococcus aureus PASTA-Kinase Stk1.
Potenzierungsreaktionen: Erhöhte Aktivität von Beta-Lactam-Antibiotika gegen MRSA und MSSA-Isolate.
Apoptoseinduktion: Induktion von Apoptose in Krebszelllinien.
Vergleich Mit ähnlichen Verbindungen
GW779439X ist einzigartig in seiner dualen Inhibition der Staphylococcus aureus PASTA-Kinase Stk1 und der Aurora-Kinase A (AURKA). Zu ähnlichen Verbindungen gehören:
BI-2536: Ein weiterer Kinaseinhibitor mit ähnlichen Antibiotika-Potenzierungseigenschaften.
NVP-ADW742: Ein Kinaseinhibitor mit vergleichbaren Wirkungen auf Bakterienstämme.
Diese Verbindungen weisen einige strukturelle Ähnlichkeiten und biologische Aktivitäten auf, unterscheiden sich jedoch in ihren spezifischen Zielmolekülen und ihrer Potenz.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


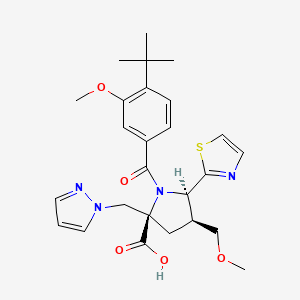
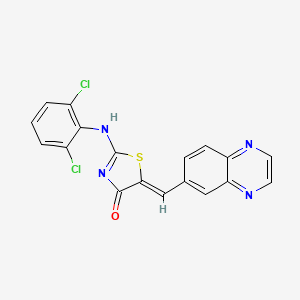
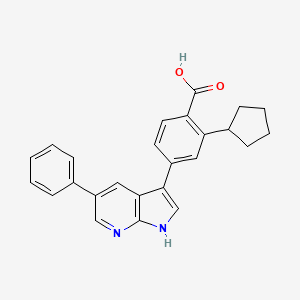
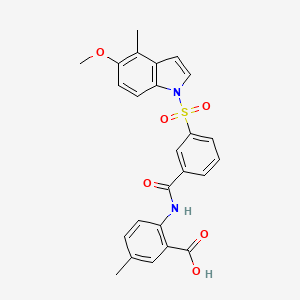
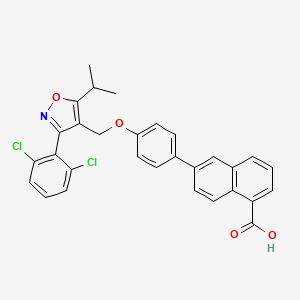
![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)
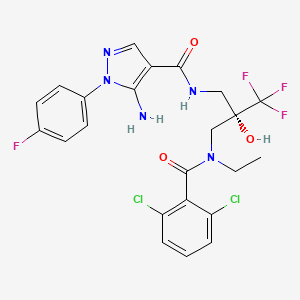
![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
